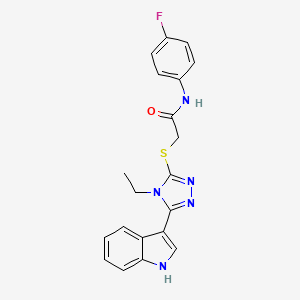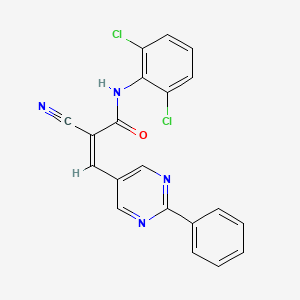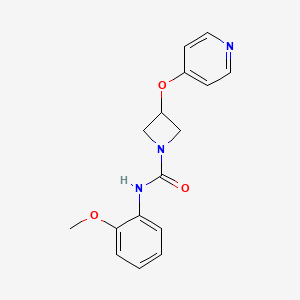
3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel succinimide derivatives, including compounds related to 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, has been explored through methods that involve condensation reactions improved by microwave irradiation. These synthetic routes have demonstrated significantly higher yields compared to conventional methods. The structural characterization of these compounds was achieved using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis, revealing their complex molecular structures and paving the way for further biological activity studies (Cvetkovic et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have shown promising in vitro antifungal activities towards several test fungi. Specifically, a study found that certain compounds exhibited significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides. This highlights the compound's relevance in developing new antimicrobial agents (Cvetkovic et al., 2019).
Quantum Chemical Investigation
The quantum chemical investigation of these compounds, using density functional theory (DFT) calculations, has provided insights into the structure-activity relationship (SAR) of these molecules. The molecular electrostatic potential (MEP) map analysis for optimized geometry of certain derivatives has been utilized to predict the chemical activity of the molecule, offering a theoretical foundation for understanding the biological activities of these compounds (Cvetkovic et al., 2019).
Antioxidant Activity
N-Aminomethyl derivatives of ethosuximide and related compounds, which share structural similarities with this compound, have been synthesized and evaluated for their antioxidant activity. These studies contribute to the understanding of the compound's potential in modulating oxidative stress-related biological processes (Hakobyan et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes and are often the targets for therapeutic interventions.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations . These interactions can lead to changes in the target’s function, ultimately influencing the biological processes they are involved in.
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular levels .
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)14-11-8-12(16)15(2)13(11)17/h4-7,11,14H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBQIMPVZIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

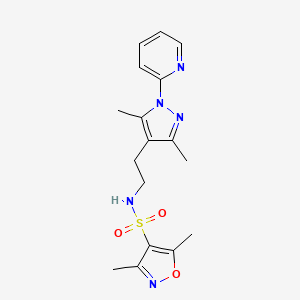

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)
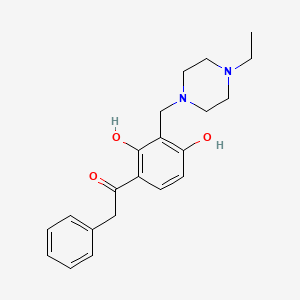
![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)
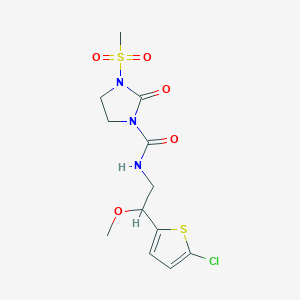
![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)
